2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide
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Overview
Description
2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused with a phenyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or acetamide groups can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A range of substituted derivatives based on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A structural analog with a benzyl group instead of a phenyl group.
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: A simpler derivative without the chloro and phenyl groups.
Uniqueness: 2-Chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-9-13(19)17-11-7-4-8-12-14(11)20-15(18-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAANIXEABIPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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